molecular formula C8H12N4O B241358 6-methyl-5-pyrrolidin-1-yl-2H-1,2,4-triazin-3-one

6-methyl-5-pyrrolidin-1-yl-2H-1,2,4-triazin-3-one

Cat. No.: B241358
M. Wt: 180.21 g/mol
InChI Key: CRVYXDCWIBERPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-5-pyrrolidin-1-yl-2H-1,2,4-triazin-3-one is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by a triazine ring substituted with a methyl group at the 6th position and a pyrrolidinyl group at the 5th position. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-pyrrolidin-1-yl-2H-1,2,4-triazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-1,2,4-triazine-3,5-diamine with pyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-pyrrolidin-1-yl-2H-1,2,4-triazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted triazines with various functional groups.

Scientific Research Applications

6-methyl-5-pyrrolidin-1-yl-2H-1,2,4-triazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-methyl-5-pyrrolidin-1-yl-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-1,2,4-triazin-3(2H)-one: Lacks the pyrrolidinyl group, resulting in different chemical and biological properties.

    5-(pyrrolidin-1-yl)-1,2,4-triazin-3(2H)-one: Lacks the methyl group, which may affect its reactivity and applications.

    6-methyl-5-(morpholin-1-yl)-1,2,4-triazin-3(2H)-one:

Uniqueness

6-methyl-5-pyrrolidin-1-yl-2H-1,2,4-triazin-3-one is unique due to the presence of both the methyl and pyrrolidinyl groups, which confer distinct chemical reactivity and biological activity. This combination of substituents allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

6-methyl-5-pyrrolidin-1-yl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C8H12N4O/c1-6-7(9-8(13)11-10-6)12-4-2-3-5-12/h2-5H2,1H3,(H,9,11,13)

InChI Key

CRVYXDCWIBERPQ-UHFFFAOYSA-N

SMILES

CC1=NNC(=O)N=C1N2CCCC2

Canonical SMILES

CC1=NNC(=O)N=C1N2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.